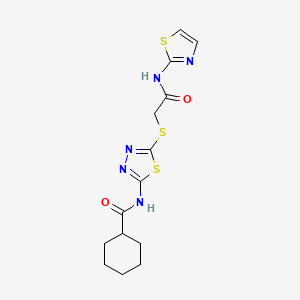

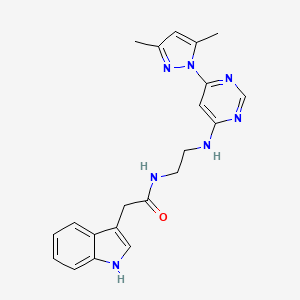

![molecular formula C19H20N4O5S B2535558 N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-75-2](/img/structure/B2535558.png)

N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a complex organic molecule . It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thioether group could participate in oxidation reactions .Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the search results .科学的研究の応用

Heterocyclic Compounds in Antitumor Research

Heterocyclic compounds, often derived from similar complex molecules, play a significant role in antitumor research. The study by H. Shams et al. (2010) explores the synthesis of various heterocyclic derivatives with notable antitumor activities. These compounds, synthesized through regioselective attacks and cyclization, were evaluated against human cancer cell lines, showing significant inhibitory effects. This approach underscores the potential of designing complex molecules for targeted antitumor activities.

Antibacterial Applications of Heterocyclic Derivatives

The synthesis of heterocyclic compounds bearing specific functional groups has also been explored for antibacterial applications. For instance, I. Singh et al. (2010) synthesized derivatives demonstrating potent antibacterial activity. The structural modification and inclusion of various substituents contribute to the compounds' effectiveness, suggesting the critical role of chemical structure in antimicrobial potency.

Central Nervous System Depressant Activity

Compounds derived from similar chemical frameworks have been evaluated for their potential as central nervous system (CNS) depressants. The work by K. Manjunath et al. (1997) highlights the synthesis of thieno[2,3-d]pyrimidin-4-ones and derivatives, showcasing marked sedative actions. This research indicates the possibilities for developing novel CNS depressants from complex heterocyclic compounds.

Conformational Restriction for Activity Improvement

The design of conformationally restricted analogs of biologically active compounds, such as those discussed by Yuji Kazuta et al. (2002), aims to enhance activity and study bioactive conformations. The synthesis of cyclopropane derivatives as histamine analogs exemplifies the approach to improve pharmacological properties through structural manipulation.

Synthesis and Evaluation of Anticancer and Antimicrobial Agents

The exploration of novel synthesis pathways and the biological evaluation of the resulting compounds are central to discovering new anticancer and antimicrobial agents. Studies like those conducted by G. Berest et al. (2011) and J. Warkentin (2009) demonstrate the potential of heterocyclic compounds in this realm, highlighting the importance of innovative synthetic strategies and thorough biological assessments.

Safety and Hazards

The compound is likely to have certain safety hazards associated with it. For example, it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s important to handle it with appropriate safety precautions, such as wearing protective gloves and eye protection, and using it only in a well-ventilated area .

特性

IUPAC Name |

N-cyclopropyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c24-16(20-11-1-2-11)8-13-9-17(25)23-19(22-13)29-10-18(26)21-12-3-4-14-15(7-12)28-6-5-27-14/h3-4,7,9,11H,1-2,5-6,8,10H2,(H,20,24)(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHADNGXANNDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

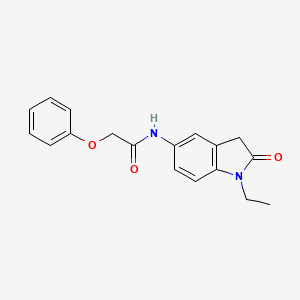

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

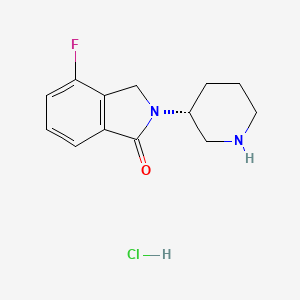

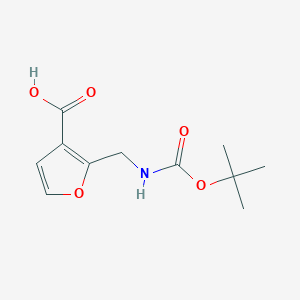

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

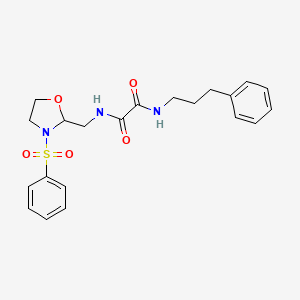

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)